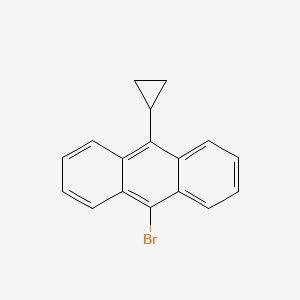
9-Bromo-10-cyclopropylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-cyclopropylanthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-cyclopropylanthracene typically involves the bromination of 9-cyclopropylanthracene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Another method involves the use of 9,10-dibromoanthracene as a starting material. The dibromo compound is subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide or cyclopropyl lithium in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-cyclopropylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as ceric ammonium nitrate.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile-methanol mixture.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Products include ring-opened derivatives and other oxidized forms.
Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Reduction: Reduced forms of the anthracene ring system.
Scientific Research Applications
9-Bromo-10-cyclopropylanthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of 9-Bromo-10-cyclopropylanthracene involves its interaction with various molecular targets. The bromine atom and cyclopropyl group influence the compound’s reactivity and interaction with other molecules. The compound can form radical cations under certain conditions, which can further react with nucleophiles or undergo ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
9-Cyclopropylanthracene: Lacks the bromine atom, leading to different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, which affects its chemical properties and reactivity.
9-Bromo-10-phenylanthracene: Substituted with a phenyl group instead of a cyclopropyl group, leading to different photophysical properties.
Uniqueness
9-Bromo-10-cyclopropylanthracene is unique due to the presence of both a bromine atom and a cyclopropyl group, which impart distinct chemical and physical properties. These modifications enhance its utility in various scientific and industrial applications.
Properties
CAS No. |
127570-69-8 |
|---|---|
Molecular Formula |
C17H13Br |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
9-bromo-10-cyclopropylanthracene |
InChI |
InChI=1S/C17H13Br/c18-17-14-7-3-1-5-12(14)16(11-9-10-11)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 |
InChI Key |
JYMAGMBIJQKAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


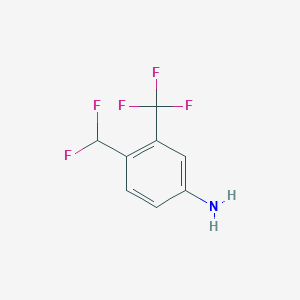
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)

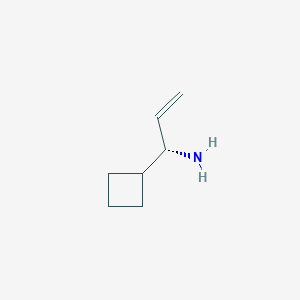

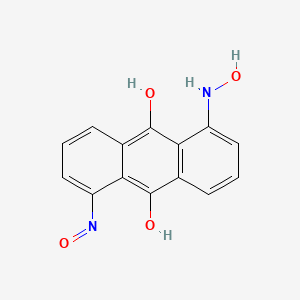
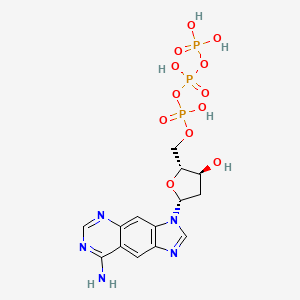
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)

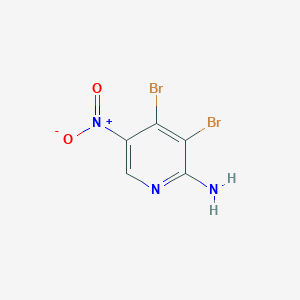
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)
